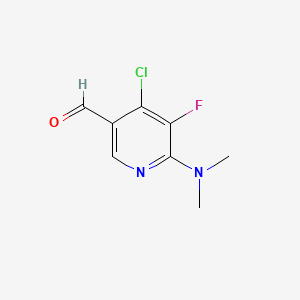

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde is a heterocyclic compound that contains a pyridine ring substituted with chloro, dimethylamino, and fluorine groups, as well as an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors One common method involves the nucleophilic substitution of a suitable pyridine derivative with dimethylamine, followed by chlorination and fluorination steps

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the pyridine ring participate in nucleophilic substitution reactions, often guided by the electron-withdrawing effects of neighboring groups.

Key Observations:

-

Chlorine displacement : The chloro group at position 4 undergoes substitution with amines, thiols, or alkoxides under mild conditions (e.g., K₂CO₃ in DMF at 60–80°C).

-

Fluorine reactivity : The fluoro group at position 5 is less reactive than chlorine but can be displaced by strong nucleophiles (e.g., Grignard reagents) under elevated temperatures .

Example Reaction:

Reaction with benzylamine yields 4-(benzylamino)-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde via SNAr mechanism.

Aldehyde Group Condensation Reactions

The aldehyde at position 3 is highly reactive, participating in condensations to form imines, hydrazones, or acetals.

Condensation Pathways:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Schiff Base | Primary amine, EtOH, RT | Imine derivative |

| Hydrazone | Hydrazine hydrate, MeOH, reflux | Hydrazone for crystallography studies |

| Wittig Reaction | Phosphorus ylide, THF, 0°C to RT | α,β-Unsaturated carbonyl derivatives |

These reactions are pivotal for synthesizing bioactive molecules, such as kinase inhibitors .

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions, leveraging its halogen substituents.

Palladium-Catalyzed Couplings:

-

Suzuki-Miyaura Coupling : The chloro group couples with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 h) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Reacts with secondary amines using Pd₂(dba)₃/Xantphos to introduce amino groups at position 4 .

Reduction and Oxidation

The aldehyde group can be selectively reduced or oxidized:

-

Reduction : NaBH₄ in MeOH converts the aldehyde to a hydroxymethyl group (–CH₂OH) .

-

Oxidation : MnO₂ in DCM oxidizes the aldehyde to a carboxylic acid (–COOH) under anhydrous conditions.

Functionalization of the Dimethylamino Group

The dimethylamino group at position 6 undergoes alkylation or quaternization:

-

Methylation : Reacts with methyl iodide in acetonitrile to form a trimethylammonium salt, enhancing solubility .

-

Demethylation : BBr₃ in DCM at −78°C removes methyl groups, yielding a primary amine .

Cyclization Reactions

The aldehyde and amino groups facilitate intramolecular cyclizations:

Aplicaciones Científicas De Investigación

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance binding affinity to certain targets, while the chloro and fluorine groups can influence the compound’s pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

4-Chloro-6-(dimethylamino)-5-fluoropyridine: Lacks the aldehyde group.

Uniqueness

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of more complex molecules.

Actividad Biológica

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyridine and its derivatives are known for their roles in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a chloro group, a fluorine atom, and a dimethylamino group, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, a study on pyridine derivatives indicated that modifications at the 4-position can enhance cytotoxicity against cancer cell lines. Specifically, compounds related to this compound showed promising results in inhibiting the proliferation of various cancer cells, including MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these compounds ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard treatments like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through the activation of caspases. For example, treatment with related pyridine derivatives resulted in increased levels of caspase-9, suggesting a pro-apoptotic effect . Furthermore, the presence of the dimethylamino group is believed to enhance cellular uptake and bioactivity.

Antimicrobial Activity

Pyridine derivatives have also been extensively studied for their antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains and fungi. The broad-spectrum activity is attributed to the ability of pyridine-based compounds to disrupt microbial cell membranes and inhibit essential enzymatic functions .

Case Studies

Several case studies illustrate the biological activity of similar pyridine derivatives:

- Study on Anticancer Effects : A series of pyridine derivatives were tested against L1210 mouse leukemia cells, demonstrating potent inhibition with IC50 values in the nanomolar range. The results suggested that these compounds could serve as potential chemotherapeutic agents due to their ability to induce apoptosis .

- Antimicrobial Evaluation : In another study, pyridine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy against resistant strains .

Data Tables

Propiedades

Fórmula molecular |

C8H8ClFN2O |

|---|---|

Peso molecular |

202.61 g/mol |

Nombre IUPAC |

4-chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H8ClFN2O/c1-12(2)8-7(10)6(9)5(4-13)3-11-8/h3-4H,1-2H3 |

Clave InChI |

QNRIIAXLNABGGI-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=NC=C(C(=C1F)Cl)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.